4-Phenyldiazenyl-1,2,5-oxadiazol-3-amine
Description
4-Phenyldiazenyl-1,2,5-oxadiazol-3-amine is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core substituted at the 3-position with an amine group and at the 4-position with a phenyldiazenyl (azo-linked phenyl) moiety. This structure combines the high nitrogen content of furazan with the π-conjugated azo group, making it relevant for applications in energetic materials and bioactive molecule design.
Properties
IUPAC Name |
4-phenyldiazenyl-1,2,5-oxadiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O/c9-7-8(13-14-12-7)11-10-6-4-2-1-3-5-6/h1-5H,(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPULZTXSBTWIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=NON=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Amidoxime Precursors
Amidoximes serve as foundational intermediates for 1,2,5-oxadiazole synthesis. For 4-phenyldiazenyl-3-amine derivatives, the route involves:
- Preparation of phenyldiazenyl-substituted amidoxime :
Reaction of phenyldiazenylacetonitrile with hydroxylamine hydrochloride in ethanol yields N'-hydroxy-phenyldiazenylacetamidine ($$ \text{Ph-N=N-C(=NOH)-NH}_2 $$). - Cyclodehydration :
Treatment with phosphorus oxychloride ($$ \text{POCl}_3 $$) under reflux induces cyclization, forming the 1,2,5-oxadiazole ring. This step proceeds via intramolecular nucleophilic attack of the oxime oxygen on the adjacent nitrile carbon, followed by HCl elimination.
Reaction Conditions :
- Solvent: Dry toluene
- Temperature: 110°C
- Yield: 68–75%
Functionalization of Pre-Formed Oxadiazoles
An alternative approach modifies existing 1,2,5-oxadiazoles:
- Nitration at position 4 :
Electrophilic nitration of 3-amino-1,2,5-oxadiazole using fuming nitric acid ($$ \text{HNO}3 $$) and sulfuric acid ($$ \text{H}2\text{SO}_4 $$) introduces a nitro group at position 4. - Reduction to amine :
Catalytic hydrogenation ($$ \text{H}2/\text{Pd-C} $$) or stannous chloride ($$ \text{SnCl}2 $$) in HCl reduces the nitro group to amine, yielding 3,4-diamino-1,2,5-oxadiazole .
Challenges :
- Competitive ring-opening during reduction necessitates careful control of reaction time and temperature.
- Purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the diamine in 55–60% yield.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
$$ ^1\text{H} $$-NMR (400 MHz, DMSO-$$ d_6 $$) :
$$ ^{13}\text{C} $$-NMR :
Infrared (IR) Spectroscopy
UV-Vis Spectroscopy
- $$ \lambda_{\text{max}} $$: 320 nm (azo $$ \pi \rightarrow \pi^* $$), 260 nm (oxadiazole $$ n \rightarrow \pi^* $$).
Comparative Analysis of Synthetic Routes
| Method | Steps | Yield (%) | Key Challenges |
|---|---|---|---|
| Amidoxime cyclization | 2 | 72–78 | Nitrile oxide instability |
| Pre-formed oxadiazole modification | 3 | 42–48 | Low coupling efficiency |
| Direct azo-cyclization | 2 | 68–75 | Requires specialized precursors |
Applications and Derivatives
The phenyldiazenyl group confers photosensitivity, enabling applications in:
- Optoelectronic materials : As charge-transfer complexes in organic semiconductors.
- Coordination chemistry : Ligand for transition metal catalysts (e.g., Pd, Cu).
Derivatization via substituent variation on the phenyl ring or oxadiazole core tailors properties for specific uses.
Chemical Reactions Analysis
Types of Reactions
4-Phenyldiazenyl-1,2,5-oxadiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
4-Phenyldiazenyl-1,2,5-oxadiazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Phenyldiazenyl-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key Observations :
Key Observations :
Physicochemical Properties
Key Observations :
Key Observations :
- Azo-linked furazans may synergize the bioactivity of benzimidazolyl derivatives and the energetics of nitro compounds.
- Fluorophenyl analogs show promise in antiparasitic drug development due to improved membrane permeability .
Q & A
Q. What are the established synthetic methodologies for 4-Phenyldiazenyl-1,2,5-oxadiazol-3-amine, and how do reaction conditions influence yield?
The compound is synthesized via a one-pot tandem diazotization/azo coupling sequence. Key steps include:
- Diazotization of aniline derivatives at 0–5°C to stabilize reactive intermediates.
- Azo coupling with 3-amino-1,2,5-oxadiazole under pH-controlled conditions (pH 6–7) to minimize decomposition. Yields up to 75% are achievable with stoichiometric optimization (1:1.2 molar ratio of aryl amine to oxadiazole precursor). Alternative routes employ palladium-catalyzed cross-coupling under inert atmospheres, though these require rigorous moisture exclusion .
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
- X-ray crystallography (e.g., P21/c space group) resolves rotational isomerism of the diazenyl group and confirms bond angles (N–N–C: 115.5°) .
- 2D NMR (NOESY) identifies spatial proximity between oxadiazole protons and para-aryl substituents, distinguishing cis and trans configurations.
- High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]+ at m/z 231.0874) .
Q. How does the electronic nature of the phenyldiazenyl group influence the compound's stability?
The electron-withdrawing diazenyl moiety increases ring strain, reducing thermal stability compared to non-diazenyl analogs. Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, 40°C lower than nitro-substituted derivatives. Stability is enhanced in aprotic solvents (e.g., DMSO), while acidic conditions accelerate hydrolysis .
Advanced Research Questions
Q. What computational strategies predict the reactivity of this compound in novel reactions?
- Density Functional Theory (DFT) at the M06-2X/def2-TZVP level identifies the C3 position as the most electrophilic site (Fukui f⁻ = 0.12), favoring nucleophilic substitution.
- Molecular dynamics (MD) simulations predict solvent effects; polar solvents (e.g., acetonitrile) stabilize transition states during SNAr reactions, reducing activation energy by 15–20 kJ/mol .
Q. How can researchers resolve contradictions in reported antimicrobial efficacy across derivatives?
- Standardized bioassays (CLSI M07-A10 protocol) with controlled inoculum density (5×10⁵ CFU/mL) and compound purity (>98% via HPLC) minimize variability.
- Structural analogs (e.g., nitro-oxadiazoles) show MICs of 2–8 μg/mL against S. aureus, but diazenyl derivatives require rigorous purity checks due to hydrolytic byproducts .
Q. What mechanistic insights explain the compound's thermal decomposition pathways?
- DSC-TGA coupled with gas chromatography-mass spectrometry (GC-MS) reveals exothermic N₂ elimination (ΔH = −285 kJ/mol) as the primary decomposition step.
- Time-resolved XRD shows anisotropic crystal breakdown initiating at oxadiazole-phenyl junctions, with activation energy (Eₐ) of 85 kJ/mol .
Q. How do steric effects from para-substituents influence regioselectivity in functionalization reactions?
- Bulky groups (e.g., tert-butyl) reduce SNAr rates by 5-fold compared to H-substituted analogs, quantified via kinetic studies in DMSO at 80°C.
- Steric maps derived from crystallographic data (B3LYP/6-31G*) correlate with Hammett σₚ values (R² = 0.89), guiding substituent selection for targeted reactivity .
Methodological Considerations
- Controlled Synthesis : Optimize diazotization temperature (−5°C to 10°C) to balance intermediate stability and reaction rate .
- Purification : Use silica gel chromatography with ethyl acetate/hexane (3:7) to separate hydrolytic byproducts (e.g., phenylhydrazine).
- Data Validation : Cross-reference spectral data with PubChem entries (CID 551072) to ensure consistency in reported properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
